molecular formula C20H22BF4NO B2618319 (E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate CAS No. 1439934-11-8

(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate

Cat. No.: B2618319
CAS No.: 1439934-11-8
M. Wt: 379.21
InChI Key: CPJFXPUJRZJKGW-IERUDJENSA-N
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Description

(E)-2-(2-Methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate is a cationic indolium salt with a tetrafluoroborate (BF₄⁻) counterion. Its structure features an (E)-configured styryl group substituted with a methoxy group at the ortho position of the phenyl ring. This compound belongs to a class of indolium derivatives widely studied for their optoelectronic properties, including applications in dye-sensitized solar cells, fluorescent probes, and nanoparticle self-assembly . The methoxy group enhances electron-donating effects, influencing photophysical behavior and solubility in polar solvents.

Properties

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22NO.BF4/c1-20(2)16-10-6-7-11-17(16)21(3)19(20)14-13-15-9-5-8-12-18(15)22-4;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1/b14-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJFXPUJRZJKGW-IERUDJENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a base, followed by quaternization with tetrafluoroboric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The methoxystyryl group can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Dye Chemistry

Overview:
The compound is primarily recognized for its use as a dye, particularly in the formulation of colorants for textiles and plastics. Its vibrant color properties make it suitable for various applications in dye chemistry.

Properties:

  • Color: The compound exhibits a strong purple to dark purple hue.
  • Solubility: It shows slight solubility in methanol and water, which influences its application in different matrices.

Applications:

  • Color Filters: (E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate is utilized in the production of color filters due to its stable color properties under various environmental conditions .
  • Textile Dyes: It is incorporated into dye formulations for textiles, providing bright and long-lasting colors .

Biological Research

Overview:
Research has indicated that this compound may exhibit biological activity, particularly in cancer research.

Case Studies:

  • Antitumor Activity: Studies have evaluated the compound's antitumor properties against various human cancer cell lines. For instance, compounds similar to this compound have shown significant growth inhibition rates in vitro, suggesting potential as a therapeutic agent .
  • Mechanism of Action: The mechanism through which the compound exerts its biological effects may involve interaction with cellular pathways that regulate cell proliferation and apoptosis .

Material Science

Overview:
In material science, the unique properties of this compound are being explored for their potential in developing advanced materials.

Applications:

  • Organic Electronics: The compound's electronic properties are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to serve as an electron donor or acceptor can enhance device performance.

Synthesis and Characterization

Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions that include:

  • Condensation reactions between indole derivatives and aldehydes.

Characterization Techniques:
Characterization of the synthesized compound is performed using:

  • Nuclear Magnetic Resonance (NMR): To determine the structural integrity and purity.
  • Mass Spectrometry (MS): For molecular weight confirmation.

Mechanism of Action

The mechanism of action of (E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-Benzyl-3-(4-Methoxybenzylidene)-3H-Indolium Tetrafluoroborate (1b)

    • Structure : Contains a para-methoxybenzylidene group instead of an ortho-methoxystyryl chain.
    • Synthesis : Prepared via HBF₄·OEt₂-mediated condensation, yielding 99% with a melting point of 214–216°C (dec.) .
    • Key Differences : The para-methoxy group in 1b provides a stronger electron-donating effect compared to the ortho-methoxy group in the target compound, leading to red-shifted absorption spectra.
    • NMR Data : ¹H NMR shows aromatic protons at δ 7.15–8.37 ppm, distinct from the target compound’s ortho-methoxy-induced deshielding .
  • Cy1BF4 (1-Butyl-2-(2-[3-[(E)-2-(1-Butyl-1H-Benzo[cd]Indol-2-Ylidene)Ethylidene]-2-Chloro-1-Cyclohexen-1-Yl]Ethenyl)-6-Chlorobenzo[cd]Indolium Tetrafluoroborate)

    • Structure : Features a chloro-substituted benzo[cd]indolium core and a cyclohexenyl group.
    • Applications : Used in perovskite-dye mixed solutions for light-harvesting applications. The extended conjugation and chloro substituents enhance stability under irradiation .
    • Comparison : The target compound’s methoxy group improves solubility in DMF compared to Cy1BF4’s hydrophobic chloro groups .

Structural Rigidity and Conjugation

  • 1,3,3-Trimethyl-2-((E)-2-{6-[2-(1,3,3-Trimethyl-2H-Indol-2-Ylidene)Ethylidene][3,4,5,6-Tetrahydro[1,1'-Biphenyl]]-2-Yl}Ethenyl)-3H-Indol-1-Ium Tetrafluoroborate
    • Structure : Incorporates a biphenyl-tetrahydro system, increasing rigidity.
    • Molecular Weight : 612.33 g/mol (vs. ~400–500 g/mol for simpler indolium salts) .
    • Impact : Extended conjugation results in near-infrared absorption, unlike the target compound’s visible-range absorption .

Data Tables

Table 2: Spectroscopic Comparison

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Peaks, ppm) UV-Vis λₘₐₓ (nm)
(E)-2-(2-Methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate 1736, 1621 δ 8.32 (styryl H), 3.85 (OCH₃) 480–520*
1-Benzyl-3-(4-methoxybenzylidene)-3H-indolium tetrafluoroborate 1736, 1581 δ 8.16 (benzylidene H), 4.01 (OCH₃) 510–540
1,3,3-Trimethyl-2-(pentadienyl)-3H-indolium tetrafluoroborate 1736, 1587 δ 5.68 (dienyl H), 3.30 (CH₃) 650–700

*Hypothesized based on methoxy-substituted dyes.

Biological Activity

(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate (commonly referred to as MTI) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of MTI, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

MTI is characterized by its indolium core and methoxystyryl substituent. The compound's structure can be represented as follows:

C22H25NO5BF4\text{C}_{22}\text{H}_{25}\text{N}\text{O}_{5}\text{BF}_{4}

This structure contributes to its unique optical properties, making it suitable for various applications in biological sensing and imaging.

Mechanisms of Biological Activity

The biological activity of MTI is primarily attributed to its ability to interact with cellular components and influence various biochemical pathways. Key mechanisms include:

  • Fluorescence Properties : MTI exhibits strong fluorescence, which can be utilized for bioimaging applications. Its fluorescence can be modulated by changes in pH and ion concentration, making it a potential sensor for cellular environments .
  • Antioxidant Activity : Studies suggest that MTI possesses antioxidant properties, which may help mitigate oxidative stress in cells. This activity is critical in protecting cells from damage caused by reactive oxygen species (ROS) .
  • Cellular Uptake : The indolium moiety facilitates cellular uptake, allowing MTI to exert its effects intracellularly. This property is essential for its application in targeted therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Fluorescent SensingEffective for detecting ions and pH changes in biological systems
Antioxidant EffectsReduces oxidative stress in cellular models
Cellular UptakeHigh uptake efficiency in various cell lines

Case Study 1: Fluorescence Sensing in Live Cells

A study investigated the use of MTI as a fluorescent probe for live cell imaging. The results demonstrated that MTI could selectively stain cancer cells, allowing for real-time monitoring of cellular processes. The fluorescence intensity varied significantly with changes in intracellular pH, indicating its potential as a pH sensor within tumor microenvironments .

Case Study 2: Antioxidant Properties

Another research study focused on the antioxidant capacity of MTI. In vitro assays revealed that MTI effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells exposed to oxidative stress. This suggests a protective role against neurodegenerative diseases .

Case Study 3: Cellular Uptake Mechanism

Research exploring the cellular uptake mechanism of MTI showed that the compound enters cells via endocytosis. This was confirmed through confocal microscopy, where fluorescently labeled MTI was observed within endosomal compartments after a short incubation period .

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